2-Acetamidobut-3-enoic acid
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Overview
Description
2-Acetamidobut-3-enoic acid is an organic compound with the molecular formula C₆H₉NO₃ It is a derivative of butenoic acid, featuring an acetamido group attached to the second carbon atom of the butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidobut-3-enoic acid can be synthesized through several methods. One common approach involves the reaction of butenoic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where butenoic acid and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure optimal yield and purity. Post-reaction, the mixture is subjected to distillation and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols; basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamidobut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-acetamidobut-3-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the butenoic acid chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Acetamidobutyric acid: Similar structure but lacks the double bond in the butenoic acid chain.
3-Butenoic acid: Lacks the acetamido group but retains the double bond.
2-Acetamido-3-butenoic acid derivatives: Various derivatives with different substituents on the butenoic acid chain
Uniqueness: 2-Acetamidobut-3-enoic acid is unique due to the presence of both the acetamido group and the double bond in the butenoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-acetamidobut-3-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3,5H,1H2,2H3,(H,7,8)(H,9,10) |
InChI Key |
NNVCNLNYKRVMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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